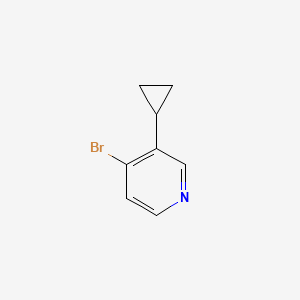

4-Bromo-3-cyclopropylpyridine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of organic chemistry, with pyridine (B92270) derivatives being among the most significant and widely studied. tandfonline.comnih.gov Pyridines are six-membered aromatic rings containing one nitrogen atom, which imparts distinct physical and chemical properties compared to their carbocyclic analogue, benzene. tandfonline.com The nitrogen atom in the pyridine ring influences the molecule's basicity, polarity, and reactivity, making it a common scaffold in various chemical applications, from pharmaceuticals to materials science. sciencepublishinggroup.comenpress-publisher.com 4-Bromo-3-cyclopropylpyridine, as a substituted pyridine, is situated within this vast field, where the interplay between the heterocyclic core and its substituents dictates its chemical behavior and potential applications. The strategic placement of the bromo and cyclopropyl (B3062369) groups allows for a range of chemical transformations, making it a subject of interest for creating more complex molecular architectures.

Significance of Pyridine and Cyclopropyl Moieties in Advanced Organic Synthesis

The value of this compound in chemical research is derived from the combined properties of its core components: the pyridine ring and the cyclopropyl group.

The pyridine moiety is a privileged scaffold in medicinal chemistry and drug discovery. enpress-publisher.comwisdomlib.org Its ability to form hydrogen bonds, act as a polar and ionizable aromatic system, and serve as a versatile synthetic handle makes it a frequent component of biologically active compounds. nih.govenpress-publisher.com Pyridine derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. tandfonline.comwisdomlib.org In synthesis, the pyridine ring can be modified through various reactions, and the nitrogen atom can influence the reactivity of adjacent positions, guiding further functionalization. enpress-publisher.com

The cyclopropyl moiety is increasingly incorporated into drug candidates to enhance their pharmacological profiles. nih.govscientificupdate.com This small, strained ring offers several advantages over more common alkyl or phenyl groups. iris-biotech.de Its rigid structure can provide conformational constraint, locking a molecule into a bioactive conformation and leading to more favorable binding with biological targets. iris-biotech.deacs.org The unique electronic nature of the cyclopropyl ring, with its enhanced π-character, can also influence molecular properties. nih.gov Furthermore, it is often used to improve metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com The substitution of other groups with a cyclopropyl ring can lead to enhanced potency, reduced off-target effects, and improved pharmacokinetic properties like brain permeability and plasma clearance. nih.govacs.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrN |

| Monoisotopic Mass | 196.984 g/mol |

| SMILES | C1CC1C2=C(C=CN=C2)Br |

| InChI | InChI=1S/C8H8BrN/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2 |

| InChIKey | KGXWXQPTLAZJLH-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Scope of Academic Inquiry for this compound

The academic inquiry into this compound primarily revolves around its utility as a synthetic intermediate for the construction of more complex molecules, particularly for pharmaceutical and agrochemical research. The compound itself is not typically the final active ingredient but rather a key building block. Its structure offers two primary points for chemical modification: the bromine atom and the pyridine ring itself.

The bromine atom at the 4-position can be readily displaced or participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the introduction of diverse carbon-based or heteroatom-based substituents, enabling the synthesis of a large library of derivative compounds. The cyclopropyl group at the 3-position, besides conferring the beneficial properties mentioned previously, also sterically and electronically influences the reactivity of the adjacent positions on the pyridine ring.

While specific, in-depth research articles focusing exclusively on this compound are limited, its value is evident from its inclusion in chemical supplier catalogs and its appearance in patent literature as a reactant for creating larger, more complex heterocyclic compounds. For instance, related structures like 4-bromo-2-cyclopropylthiazole are used in Suzuki couplings to synthesize components of potential Wee1 kinase inhibitors for cancer therapy, highlighting the role of such bromo-cyclopropyl-heterocycles as crucial intermediates. google.com The academic focus is therefore less on the intrinsic properties of this compound itself and more on its application in facilitating access to novel chemical entities with desired biological or material properties.

Table 2: Influence of Cyclopropyl Group on Drug Properties

| Property Influenced | Effect of Cyclopropyl Substitution |

|---|---|

| Potency | Often enhances potency by providing conformational rigidity. nih.goviris-biotech.de |

| Metabolic Stability | Can increase metabolic stability by replacing groups prone to oxidation. hyphadiscovery.com |

| Off-Target Effects | May reduce off-target effects. nih.govacs.org |

| Solubility | Can modify lipophilicity; replacement of isopropyl or phenyl groups with cyclopropyl can reduce clogP. iris-biotech.de |

| Binding Affinity | Contributes to entropically more favorable binding to receptors due to conformational restriction. iris-biotech.deacs.org |

| Brain Permeability | Can lead to an increase in brain permeability. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-cyclopropylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGXWXQPTLAZJLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314355-04-8 | |

| Record name | 4-bromo-3-cyclopropylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 3 Cyclopropylpyridine and Analogues

Established Synthetic Pathways to Halogenated Cyclopropylpyridines

The construction of halogenated cyclopropylpyridines, such as 4-bromo-3-cyclopropylpyridine, typically relies on a series of well-established reactions. These pathways often involve the initial preparation of a suitably substituted pyridine (B92270) precursor, followed by the introduction of the bromo and cyclopropyl (B3062369) moieties in a controlled manner.

Strategies Involving Bromination of Pyridine Derivatives

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of this compound. The reactivity of the pyridine ring towards electrophilic substitution is lower than that of benzene, and the position of substitution is influenced by the reaction conditions and the presence of other substituents.

Direct bromination of pyridine itself typically requires harsh conditions and often leads to a mixture of products. Therefore, a more controlled approach often involves the bromination of a pre-functionalized pyridine derivative. For instance, the synthesis of 3-bromo-4-methylpyridine (B15001) can be achieved by treating 4-methylpyridine (B42270) with bromine in the presence of aluminum chloride (AlCl₃) and potassium bromide at elevated temperatures. This method, however, can be slow and may result in a mixture of mono- and di-brominated isomers.

A more regioselective method for introducing bromine involves the Sandmeyer reaction on an appropriately positioned amino-pyridine. For example, 3-amino-4-methylpyridine (B17607) can be converted to 3-bromo-4-methylpyridine. This two-step process involves the diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid, followed by the introduction of bromine.

Another strategy for the regioselective halogenation of pyridines at the 3-position involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. This method allows for the functionalization of a wide range of pyridine precursors under mild conditions.

Cyclopropylation Approaches for Pyridine Systems

The introduction of a cyclopropyl group onto the pyridine ring is a key transformation in the synthesis of this compound. One of the most powerful and versatile methods for this purpose is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of a halogenated pyridine with a cyclopropylboron reagent, such as cyclopropylboronic acid or its esters.

The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions and broad functional group tolerance. The efficiency of the coupling is dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent. For the synthesis of cyclopropylpyridines, catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used in conjunction with phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) or SPhos.

The general scheme for a Suzuki-Miyaura cyclopropylation of a bromopyridine is depicted below:

The reaction typically proceeds in the presence of a base, such as potassium phosphate (B84403) or cesium carbonate, in a suitable solvent system, which can include toluene, tetrahydrofuran (B95107) (THF), and water.

Integration of Amination Steps in Multi-Step Syntheses

In the synthesis of analogues of this compound, the introduction of an amino group can be a crucial step for further functionalization or for modulating the biological activity of the final compound. Amination of halogenated pyridines can be achieved through various methods, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions.

Direct amination of bromopyridines can be challenging and may require harsh conditions. The Chichibabin reaction, for example, involves the amination of pyridines using sodium amide, but it typically occurs at the 2- or 6-positions. For amination at other positions, alternative strategies are often employed.

A modern and versatile approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between a haloarene and an amine in the presence of a strong base. This method has been successfully applied to the amination of a wide range of aryl and heteroaryl halides, including bromopyridines. The choice of palladium catalyst and ligand is critical for the success of this reaction.

Another strategy for the amination of pyridines involves the conversion of the pyridine into a phosphonium (B103445) salt, which can then react with sodium azide (B81097) to form an iminophosphorane. This intermediate can be further transformed into an amino group. This method offers a high degree of regioselectivity.

Advanced and Stereoselective Synthetic Techniques

The synthesis of complex substituted pyridines, including this compound, often benefits from the use of advanced and stereoselective synthetic techniques. These methods offer greater control over the molecular architecture and can provide access to a wider range of analogues.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

As previously mentioned, the Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry and is particularly well-suited for the synthesis of cyclopropyl-substituted pyridines. The reaction's broad applicability stems from the commercial availability of a wide range of boronic acids and the mild reaction conditions that tolerate many functional groups.

The regioselectivity of the Suzuki-Miyaura reaction on polyhalogenated pyridines can often be controlled by the choice of catalyst and reaction conditions. For example, in the case of 2,4-dibromopyridine, selective cross-coupling at the 4-position can be achieved using specific palladium-N-heterocyclic carbene (NHC) complexes as catalysts. This level of control is crucial for the synthesis of specifically substituted pyridines.

Palladium catalysts are central to many of the key transformations in the synthesis of this compound. Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions can also be employed. For instance, the Heck reaction, which couples an unsaturated halide with an alkene, and the Sonogashira reaction, which couples a halide with a terminal alkyne, can be used to introduce other functional groups onto the pyridine ring.

The development of highly active and selective palladium catalysts has been a major focus of research. The use of bulky and electron-rich phosphine ligands, such as those developed by Buchwald and Hartwig, has significantly expanded the scope of palladium-catalyzed cross-coupling reactions, allowing for the coupling of less reactive substrates under milder conditions.

The following table summarizes some of the key palladium-catalyzed cross-coupling reactions relevant to the synthesis of functionalized pyridines:

| Reaction Name | Coupling Partners | Catalyst System (Example) | Application in Pyridine Synthesis |

| Suzuki-Miyaura | Halopyridine + Organoboron Reagent | Pd(OAc)₂ / SPhos | Introduction of alkyl, aryl, and cyclopropyl groups |

| Buchwald-Hartwig | Halopyridine + Amine | Pd₂(dba)₃ / BINAP | Introduction of amino groups |

| Heck | Halopyridine + Alkene | Pd(OAc)₂ / P(o-tolyl)₃ | Introduction of alkenyl groups |

| Sonogashira | Halopyridine + Terminal Alkyne | Pd(PPh₃)₄ / CuI | Introduction of alkynyl groups |

Other Transition Metal-Mediated Approaches

The synthesis of substituted pyridines, including analogues of this compound, can be effectively achieved through various transition metal-mediated approaches. These methods offer a powerful toolkit for constructing the pyridine ring with a diverse array of functional groups. Key transition metals in this context include rhodium, palladium, and copper, each exhibiting unique catalytic activities.

Rhodium catalysis, for instance, has been developed for the synthesis of pyridines from readily available α,β-unsaturated oximes and alkynes. nih.gov This method proceeds under mild conditions and at low temperatures, with the choice of sterically different ligands on the rhodium catalyst allowing for complementary selectivities in the resulting pyridine products. nih.gov Mechanistic studies suggest that these reactions can proceed via a reversible C-H activation, alkene insertion, and a subsequent C-N bond formation/N-O bond cleavage process. nih.gov

Palladium-catalyzed reactions also represent a significant avenue for pyridine synthesis. An efficient method for creating multisubstituted pyridines from β-aryl-substituted α,β-unsaturated oxime ethers and alkenes has been developed utilizing palladium-catalyzed C–H activation. acs.org The reactivity in these systems is highly dependent on the catalyst ligand, with sterically hindered pyridine-based ligands often proving optimal. The proposed mechanism involves aza-6π-electrocyclization of a β-alkenylated α,β-unsaturated oxime intermediate. acs.org

Copper-catalyzed methodologies provide another versatile route to substituted pyridines. For example, a copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org Additionally, copper has been employed in the synthesis of 2-arylpyridines from acetophenones and 1,3-diaminopropane. organic-chemistry.org

The following table summarizes representative transition metal-mediated approaches applicable to the synthesis of pyridine analogues.

| Catalyst System | Starting Materials | Key Features | Potential Applicability |

|---|---|---|---|

| Rhodium(III) complexes | α,β-Unsaturated oximes and alkynes | Mild reaction conditions, complementary selectivity with different ligands. nih.gov | Synthesis of pyridines with various substitution patterns. |

| Palladium(II) complexes | α,β-Unsaturated oxime ethers and alkenes | High regioselectivity, ligand-dependent reactivity. acs.org | Access to 4-aryl-substituted pyridine derivatives. acs.org |

| Copper(I)/Copper(II) salts | Aminopyridines and nitroolefins; Cyclic ketones and propargylamine | Use of air as an oxidant, cost-effective, and scalable. organic-chemistry.orgacs.org | Construction of fused pyridines and other complex derivatives. acs.org |

Nucleophilic Substitution Methodologies on Pyridine Halides

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of pyridine rings, particularly those bearing a halogen substituent. In the case of this compound, the bromine atom at the C4 position is susceptible to displacement by a variety of nucleophiles. This reactivity is a consequence of the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which activates the C2 and C4 positions towards nucleophilic attack. chemistry-online.comstackexchange.com

The mechanism of nucleophilic aromatic substitution on pyridines typically involves the addition of a nucleophile to the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. stackexchange.com This intermediate is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom, particularly when the attack occurs at the C2 or C4 position. stackexchange.com Subsequent elimination of the halide ion restores the aromaticity of the pyridine ring and yields the substituted product.

A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, amines, and carbanions. The choice of reaction conditions, such as solvent and temperature, is crucial for achieving high yields and selectivity. For instance, in the reaction of 2,3,4-tribromopyridine (B189630) with sodium methoxide (B1231860) in methanol, substitution occurs selectively at the C2 and C4 positions, leaving the C3 bromine intact. stackexchange.com

For 3-substituted bromopyridines, base-catalyzed isomerization can occur, leading to the formation of a 4-bromopyridine (B75155) intermediate, which then undergoes nucleophilic substitution at the C4 position. researchgate.net This highlights the thermodynamic preference for substitution at the 4-position.

Cyclization Reaction Pathways for Heterocyclic Formation

The formation of the pyridine ring in this compound and its analogues can be achieved through various cyclization reactions. These methods often involve the construction of the heterocyclic core from acyclic precursors. The strained nature of cyclopropane (B1198618) rings can also be exploited in these transformations. colab.ws

One notable approach is the Bohlmann-Rahtz pyridine synthesis, which involves the reaction of an enamine with an ethynyl (B1212043) ketone. This method and its variations can be adapted for the synthesis of polysubstituted pyridines.

Recent advancements in cyclization reactions for pyridine synthesis include (3+2) cycloaddition reactions. For example, a NaIO4/TBHP-promoted (3+2) cycloaddition of propargyl alcohols and 2-aminopyridines has been developed for the synthesis of imidazo[1,2-a]pyridines. nih.gov While this specific example leads to a fused ring system, the underlying principles of cycloaddition can be applied to the synthesis of the core pyridine structure.

The following table presents examples of cyclization strategies for pyridine ring formation.

| Reaction Type | Key Reactants | General Mechanism | Relevance |

|---|---|---|---|

| Bohlmann-Rahtz Synthesis | Enamines and ethynyl ketones | Michael addition followed by cyclodehydration. | A classic method for constructing substituted pyridine rings. |

| (3+2) Cycloaddition | Propargyl alcohols and 2-aminopyridines | Tandem oxidation, addition, and intramolecular cyclization. nih.gov | Modern approach for constructing functionalized pyridine-containing systems. nih.gov |

| [3+2] Cycloaddition of Cyclopropanes | Cyclopropyl ketones and alkenes | Radical relay catalysis involving boronyl radicals. chemrxiv.org | Directly incorporates a cyclopropane moiety into a cyclic structure. chemrxiv.org |

Applications of Phase-Transfer Catalysis in Pyridine Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org This is achieved through the use of a phase-transfer catalyst, which is a substance that can transport a reactant from one phase to another where the reaction can occur. wikipedia.org In the context of pyridine synthesis and functionalization, PTC can offer significant advantages, including milder reaction conditions, increased reaction rates, and the use of less expensive and more environmentally friendly reagents and solvents.

Phase-transfer catalysts, often quaternary ammonium (B1175870) or phosphonium salts, function by forming an ion pair with the reactant in the aqueous phase. This lipophilic ion pair can then migrate into the organic phase, where it can react with the substrate. wikipedia.org

Applications of PTC in pyridine chemistry include nucleophilic substitution reactions. For instance, sulphoxide-substituted pyridines have been shown to act as effective phase-transfer catalysts for SN2 type displacements of alkyl bromides with various nucleophiles in solid-liquid two-phase systems. rsc.org This principle can be extended to the nucleophilic substitution on bromopyridines. PTC has also been successfully applied to the synthesis of pyridine-containing macrocycles, with yields often exceeding those obtained through traditional high-dilution methods. rsc.org

Considerations for Scalable and Industrial Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its analogues necessitates careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and sustainability. postapplescientific.comgrowthmarketreports.com

Process Optimization for Enhanced Yield and Purity

Process optimization is a critical aspect of industrial chemical synthesis. For pyridine derivatives, this involves systematically adjusting reaction parameters to maximize product yield and purity while minimizing costs and environmental impact. Key parameters that are often optimized include:

Catalyst Selection and Loading: Identifying the most active, selective, and stable catalyst is paramount. Optimizing the catalyst loading is also crucial, as it directly impacts cost and can affect reaction kinetics and selectivity.

Solvent Choice: The solvent can significantly influence reaction rates, selectivity, and ease of product isolation. The ideal solvent should be effective, safe, environmentally benign, and easily recyclable.

Reaction Temperature and Pressure: These parameters have a profound effect on reaction kinetics and selectivity. Optimization aims to find the conditions that provide the desired product in the shortest time and with the highest selectivity.

Reactant Concentration and Stoichiometry: Adjusting the concentration and ratio of reactants can influence reaction rates and suppress side reactions.

Researchers at Virginia Commonwealth University have developed a highly efficient method for manufacturing pyridine compounds by incorporating a dehydrating agent, which improves the yield of halo-substituted nicotinonitriles. This approach increased the yield from 58% to 92%. vcu.edu

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a transformative technology for the synthesis of pharmaceuticals and fine chemicals, including pyridine derivatives. uc.pt In a continuous flow reactor, reactants are continuously pumped through a tube or a series of interconnected tubes where the reaction takes place. This approach offers several advantages over traditional batch processing, particularly for industrial-scale synthesis:

Enhanced Safety: Flow reactors handle smaller volumes of reactants at any given time, which significantly reduces the risks associated with highly exothermic or hazardous reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing, leading to better reaction control and higher yields.

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or using parallel reactors, which is more straightforward than scaling up batch reactors.

Integration of Processes: Flow chemistry allows for the integration of multiple reaction and purification steps into a single, continuous process, which can significantly reduce production time and costs. uc.pt

For example, a continuous flow microreactor has been successfully used for the N-oxidation of pyridine derivatives, achieving up to 99% yield with significantly shorter reaction times compared to batch reactions. The system demonstrated high stability, operating continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.org Researchers have also demonstrated the optimization of a continuous flow process for the synthesis of 1,2,4-triazolo[1,5-a]pyridines. thieme-connect.com

Automated Synthesis Platforms and High-Throughput Methodologies

The demand for large libraries of structurally diverse compounds for drug discovery and materials science has driven the development of automated synthesis platforms and high-throughput methodologies. These approaches are increasingly being applied to the synthesis of complex heterocyclic scaffolds, including substituted pyridines analogous to this compound. By leveraging robotic systems, flow chemistry, and sophisticated software, researchers can accelerate the synthesis and purification of novel compounds, facilitating rapid lead discovery and optimization. researchgate.netnih.gov

Automated synthesis platforms integrate various stages of a chemical synthesis, including reagent dispensing, reaction execution, work-up, and purification, into a single, computer-controlled system. merckmillipore.com This automation minimizes manual intervention, thereby increasing reproducibility and enabling the exploration of a much larger chemical space than is feasible with traditional methods. chemrxiv.org For the synthesis of pyridine derivatives, these platforms can be programmed to vary substituents, reaction conditions, and catalysts, allowing for the rapid generation of a library of analogues.

Flow chemistry, in particular, has emerged as a powerful tool for the automated synthesis of pyridines. nih.govbeilstein-journals.org In a flow reactor, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. researchgate.net This technique offers precise control over reaction parameters such as temperature, pressure, and residence time, often leading to improved yields and selectivity compared to batch processes. beilstein-journals.org For instance, the Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor, enabling the one-step synthesis of trisubstituted pyridines without the isolation of intermediates. beilstein-journals.orgresearchgate.net

High-throughput experimentation (HTE) complements automated synthesis by providing a framework for the rapid screening of reaction conditions. chemrxiv.org HTE platforms utilize miniaturized reactor formats, such as 96-well or 384-well plates, to perform hundreds or even thousands of reactions in parallel. chemrxiv.org This parallelization allows for the efficient optimization of reaction parameters and the discovery of novel catalytic systems for pyridine synthesis. The integration of HTE with automated synthesis and analytical techniques creates a closed-loop system for accelerated reaction development. chemrxiv.org

The synergy between automated synthesis and high-throughput screening has been demonstrated in the discovery of novel inhibitors for biological targets. For example, the combination of high-throughput synthesis of acrylamide (B121943) libraries and high-throughput protein crystallography has been used to identify potent covalent inhibitors of the SARS-CoV-2 main protease. nih.gov This approach highlights the potential for generating libraries of pyridine-containing compounds for screening in drug discovery campaigns.

While specific examples detailing the automated synthesis of this compound are not prevalent in the literature, the methodologies described are broadly applicable to its synthesis and the generation of its analogues. The following tables provide examples of automated and high-throughput methodologies used for the synthesis of substituted pyridines, which could be adapted for the target compound.

| Methodology | Key Features | Typical Throughput | Applicability to this compound Analogues |

|---|---|---|---|

| Autonomous Self-Optimizing Flow Reactor | Uses real-time analysis (e.g., NMR, FTIR) and machine learning algorithms to autonomously optimize reaction conditions. | Dependent on optimization algorithm and analytical time. | Optimization of coupling reactions to introduce the cyclopropyl group or other substituents. |

| Modular Continuous Flow Synthesis | Sequences multiple reaction steps in a continuous flow, enabling the synthesis of complex molecules from simple starting materials. nih.gov | grams to kilograms per day. | Multi-step synthesis involving the formation of the pyridine ring followed by bromination and cyclopropylation. |

| Microwave-Assisted Flow Synthesis | Utilizes microwave irradiation to accelerate reaction rates in a continuous flow system. beilstein-journals.orgresearchgate.net | milligrams to grams per hour. | Rapid synthesis of the pyridine core via reactions like the Bohlmann-Rahtz synthesis. beilstein-journals.org |

| Platform | Reaction Scale | Screening Parameters | Example Application |

|---|---|---|---|

| 96-Well Plate Reactor | micromole to millimole | Catalysts, ligands, solvents, temperature, reaction time. | Screening of conditions for Suzuki or other cross-coupling reactions to introduce substituents onto the pyridine ring. |

| Microfluidic Reactors | nanomole to micromole | Precise control over mixing, temperature, and reaction time. | Rapid optimization of reaction conditions for novel pyridine-forming reactions. |

| Robotic Liquid Handlers | Variable | Automated dispensing of reagents and preparation of reaction arrays. chemrxiv.org | Preparation of large, diverse libraries of pyridine analogues for biological screening. |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 3 Cyclopropylpyridine

Halogen-Directed Reactivity of the Pyridine (B92270) Nucleus

The bromine atom at the 4-position of the pyridine ring is a focal point for a variety of chemical reactions, most notably nucleophilic displacement. Its presence also influences the susceptibility of the aromatic system to electrophilic and radical processes.

Nucleophilic Displacement Reactions of the Bromine Atom

The bromine atom in 4-bromo-3-cyclopropylpyridine serves as a versatile leaving group in numerous palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.

One of the most prominent reactions is the Suzuki-Miyaura cross-coupling , which involves the reaction of the bromopyridine with an organoboron compound in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented, the general mechanism is well-established for similar aryl halides. Highly functionalized 4-bromopyridines have been shown to effectively undergo fluoride-promoted, palladium-catalyzed cross-coupling with aryltrialkoxysilanes to produce sterically demanding biaryls. scilit.com The synthesis of 4′-aryl substituted terpyridines has been achieved through the palladium-catalyzed cross-coupling of 4′-bromoterpyridine with aryl boronic acids. rsc.org

Another critical transformation is the Buchwald-Hartwig amination , a powerful method for the formation of carbon-nitrogen bonds. This reaction couples the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org The versatility of this reaction allows for the introduction of a wide array of primary and secondary amines, as well as other nitrogen-containing functional groups. For sterically hindered substrates, the choice of a suitable bulky phosphine (B1218219) ligand is crucial for achieving high yields. wikipedia.orgorganic-chemistry.org A general example of a Buchwald-Hartwig amination of a bromopyridine is the reaction with cyclohexane-1,2-diamine. chemspider.com

The Sonogashira coupling provides a route to synthesize arylalkynes by reacting the bromopyridine with a terminal alkyne. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgyoutube.com

Furthermore, the Negishi coupling reaction, which utilizes an organozinc reagent, is another effective method for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org Palladium or nickel catalysts are commonly employed for this transformation. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Below is a table summarizing the expected nucleophilic displacement reactions for this compound based on established methodologies for similar compounds.

| Reaction Name | Coupling Partner | Catalyst/Reagents | Expected Product |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst, Base | 4-R-3-cyclopropylpyridine |

| Buchwald-Hartwig Amination | R¹R²NH | Pd catalyst, Base | 4-(R¹R²N)-3-cyclopropylpyridine |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) salt, Base | 4-(R-C≡C)-3-cyclopropylpyridine |

| Negishi Coupling | R-ZnX | Pd or Ni catalyst | 4-R-3-cyclopropylpyridine |

Role of Bromine in Electrophilic and Radical Processes

The bromine atom, being an ortho, para-directing deactivator, influences the regioselectivity of electrophilic aromatic substitution (EAS) on the pyridine ring. wikipedia.orglecturio.commasterorganicchemistry.com However, the pyridine ring itself is inherently electron-deficient and generally unreactive towards electrophiles unless activated. wikipedia.org Therefore, harsh conditions are typically required for EAS reactions on pyridines. wikipedia.org

In the context of radical reactions, aryl bromides can participate in transformations such as radical hydroarylation. For instance, the hydroarylation of functionalized olefins with bromopyridines can be achieved through photoredox catalysis. nih.gov

Cyclopropyl (B3062369) Group Influences on Pyridine Reactivity

The cyclopropyl group at the 3-position introduces unique electronic and steric properties that modulate the reactivity of the pyridine ring. Its inherent ring strain can also be exploited in certain chemical transformations.

Strain-Induced Reactivity and Ring-Opening Pathways

The high ring strain of the cyclopropyl group (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under specific conditions, such as in the presence of strong acids or transition metals. nih.gov For example, the reaction of trans-2-phenylcyclopropylamine hydrochloride in superacidic media can lead to the cleavage of the distal (C2-C3) bond of the cyclopropane (B1198618) ring. nih.gov Epoxides, which also possess ring strain, undergo ring-opening with nucleophiles under acidic conditions. masterorganicchemistry.comlibretexts.org

Electronic and Steric Effects of the Cyclopropyl Moiety

Electronically, the cyclopropyl group can donate electron density to the attached aromatic ring through its "bent" sigma bonds, which have some π-character. This can slightly activate the pyridine ring towards electrophilic attack compared to an unsubstituted pyridine, although the ring remains generally deactivated.

Sterically, the cyclopropyl group ortho to the bromine atom can influence the approach of reagents in substitution reactions. In palladium-catalyzed cross-coupling reactions, the steric hindrance can affect the rate and efficiency of the catalytic cycle. For instance, the Buchwald-Hartwig amination of sterically hindered aryl chlorides has been successfully achieved using specific carbazolyl-derived P,N-ligands. organic-chemistry.org The quaternization of sterically hindered pyridines has also been investigated. researchgate.net

Transformations Involving the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a base and a nucleophile, leading to reactions such as N-oxidation and quaternization.

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. nih.govnih.govresearchgate.netscripps.eduarkat-usa.org The resulting pyridine N-oxide exhibits altered reactivity; the N-oxide group can activate the 2- and 4-positions towards nucleophilic attack and can also direct electrophilic substitution. scripps.edu The oxidation of 2-substituted pyridines with dimethyldioxirane (B1199080) has been shown to produce the corresponding N-oxides quantitatively in most cases. researchgate.net

Quaternization: As a nucleophile, the pyridine nitrogen can react with alkyl halides to form quaternary pyridinium (B92312) salts. researchgate.netosti.gov This reaction is influenced by the steric environment around the nitrogen atom. The presence of the adjacent cyclopropyl group in this compound might sterically hinder the approach of the alkylating agent, potentially requiring more forcing reaction conditions compared to less substituted pyridines. researchgate.net The quaternization of various pyridine derivatives has been successfully achieved under microwave-assisted conditions, which can significantly reduce reaction times. researchgate.net

N-Alkylation and N-Oxidation Reactions

The nitrogen atom of the pyridine ring in this compound serves as a nucleophilic center, readily participating in N-alkylation and N-oxidation reactions. These transformations are fundamental in modifying the electronic properties and steric profile of the molecule.

N-Alkylation: The alkylation of the pyridine nitrogen introduces a positive charge, forming a pyridinium salt. This process is influenced by the nature of the alkylating agent and the reaction conditions. While direct studies on this compound are not prevalent, the N-alkylation of related pyridine systems is well-documented. Organometallic reagents such as those based on lithium, magnesium, and zinc are known to perform N-alkylation on substituted pyridines. nih.gov However, the outcome can be complex; for instance, reactions with MeLi can lead to a mixture of N-methylation and deprotonation of adjacent alkyl groups. nih.gov More conventional methods involve the use of alkyl halides. The reaction rate and selectivity can be highly dependent on the solvent and base used. researchgate.netfabad.org.tr A modern approach using a metallaphotoredox platform allows for the N-cyclopropylation of various N-nucleophiles with bromocyclopropane (B120050) at room temperature, a pathway that could be relevant for reactions at the nitrogen of the title compound. princeton.edu

| Reagent Type | Typical Conditions | Expected Outcome with this compound | Reference |

| Alkyl Halides (e.g., CH₃I, BnBr) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetonitrile), Heat | Formation of the corresponding N-alkyl-4-bromo-3-cyclopropylpyridinium halide salt. | researchgate.netfabad.org.tr |

| Organolithium (e.g., MeLi) | Ethereal solvents (e.g., Et₂O, THF) | Potential for competitive N-methylation and deprotonation at sites activated by the pyridine ring. | nih.gov |

| Organomagnesium (e.g., EtMgBr) | Ethereal solvents, Lewis acid (e.g., BF₃·OEt₂) | N-alkylation to form a dihydropyridine (B1217469) intermediate, which requires subsequent oxidation to the pyridinium salt. | youtube.com |

| Metallaphotoredox | Cu(II) salt, photocatalyst, visible light | N-alkylation under mild, room-temperature conditions. | princeton.edu |

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common transformation that significantly alters the reactivity of the ring, making it more susceptible to both nucleophilic and electrophilic substitution. The N-O moiety acts as a strong electron-donating group via resonance and an electron-withdrawing group inductively. arkat-usa.org A variety of oxidizing agents can achieve this transformation. arkat-usa.org The efficiency of N-oxidation is sensitive to steric effects; substituents at the 2-position of the pyridine ring can significantly reduce the reaction rate compared to unsubstituted pyridine. researchgate.net Given the position of the cyclopropyl group at C-3 in this compound, a moderate steric hindrance is expected, which may influence the choice of oxidant and reaction conditions.

| Oxidizing Agent | Typical Conditions | Characteristics and Applicability | Reference |

| Hydrogen Peroxide / Acetic Acid | H₂O₂ (30%), Glacial Acetic Acid, Heat | A classic and cost-effective method, though it can require harsh conditions. | arkat-usa.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvent (e.g., CH₂Cl₂), Room Temperature | A highly effective and common reagent for the N-oxidation of 3-substituted pyridines. | arkat-usa.org |

| Dimethyldioxirane (DMDO) | Acetone, 23°C | A powerful oxidant that produces N-oxides as the sole product, often quantitatively. Sensitive to steric hindrance. | researchgate.net |

| H₂O₂ / Methyltrioxorhenium (MTO) | H₂O₂ (30%), catalytic MTO | A catalytic system effective for 3- and 4-substituted pyridines, providing high yields. | arkat-usa.org |

Coordinative Behavior in Metal Complexes and Ligand Development

The pyridine nitrogen of this compound possesses a lone pair of electrons in an sp²-hybridized orbital, making it an effective Lewis base capable of coordinating to a wide range of transition metal centers. wikipedia.orgnih.gov As a ligand, it would be classified as a neutral, two-electron L-type donor. wikipedia.org The coordination properties can be tuned by the electronic effects of the bromo and cyclopropyl substituents. The bromine atom at the 4-position acts as an electron-withdrawing group, which slightly reduces the basicity of the nitrogen atom compared to an unsubstituted pyridine.

The primary factor governing its role in ligand development is the steric bulk of the cyclopropyl group at the 3-position. This substituent is adjacent to the nitrogen donor atom, which can influence the geometry of the resulting metal complex and hinder the coordination of multiple ligands around a single metal center. wikipedia.org While bidentate ligands like 2,2'-bipyridine (B1663995) often form stable octahedral tris-ligand complexes, [M(bipy)₃]ⁿ⁺, sterically hindered monodentate pyridine ligands are more likely to form complexes with lower coordination numbers or adopt specific geometries to minimize steric clash, such as trans-[MCl₂(py)₄]ⁿ⁺. wikipedia.orgwikipedia.org Therefore, this compound is expected to primarily function as a monodentate ligand in coordination chemistry.

| Metal Ion | Common Coordination Numbers | Typical Geometries with Pyridine Ligands | Potential for this compound |

| Pd(II), Pt(II) | 4 | Square Planar | Formation of [PdCl₂(L)₂] or [Pd(L)₄]²⁺ type complexes is plausible. |

| Cu(I), Ag(I) | 2, 4 | Linear, Tetrahedral | Can form linear [M(L)₂]⁺ or tetrahedral [M(L)₄]⁺ complexes. |

| Co(II), Ni(II) | 4, 6 | Tetrahedral, Octahedral | Can form both MCl₂(L)₂ (tetrahedral) and MCl₂(L)₄ (octahedral) complexes, depending on conditions. |

| Ru(II), Rh(III) | 6 | Octahedral | Can participate in forming octahedral complexes, often as part of a mixed-ligand system. |

Advanced Mechanistic Elucidations

Understanding the reaction mechanisms of this compound is key to predicting its behavior and designing synthetic routes. Plausible pathways involve the formation of highly reactive intermediates and the participation of the strained cyclopropane ring.

Investigation of Reaction Mechanisms (e.g., Pyridylcarbene Intermediates and Formation of Cyclopropane Derivatives)

Pyridylcarbene Intermediates: Pyridylcarbenes are highly reactive intermediates that can be generated from precursors like pyridotriazoles through rhodium-catalyzed denitrogenation. nih.gov These carbenes readily undergo reactions such as N-H insertion to form picolylamine derivatives. nih.gov Another pathway involves the reaction of pyridine derivatives with activated alkynes, which can lead to carbene intermediates that undergo subsequent C-H insertion to form indolizine (B1195054) structures. researchgate.net While generating a pyridylcarbene directly from this compound would require specialized precursors, its hypothetical formation would open pathways to intramolecular C-H insertion into the cyclopropyl group or intermolecular reactions.

Reactions of the Cyclopropane Ring: The cyclopropane ring is characterized by significant ring strain (approx. 27.5 kcal/mol), making it susceptible to ring-opening reactions under certain conditions. pharmaguideline.com These reactions can proceed through radical, transition-metal-catalyzed, or photoredox pathways. nih.govresearchgate.net For example, a radical adding to an adjacent activating group (like a double bond) can induce a ring-opening to generate a more stable alkyl radical. nih.gov In the context of this compound, coordination of a transition metal to the pyridine nitrogen could facilitate an oxidative addition into a C-C bond of the cyclopropane ring, leading to a metallacyclobutane intermediate and subsequent ring-opened products. Visible-light-mediated photoredox catalysis has also emerged as a powerful tool for initiating stereocontrolled ring-opening reactions of cyclopropanes. researchgate.netresearchgate.net

Influence of Reaction Conditions: Solvent Polarity, Temperature, and Catalyst Nature

The reactivity of this compound is highly dependent on the specific reaction conditions employed. Solvent, temperature, and the choice of catalyst can dictate the reaction pathway, yield, and selectivity.

Influence of Reaction Conditions:

Solvent Polarity: The choice of solvent can dramatically influence reaction rates and outcomes. For N-alkylation reactions, polar aprotic solvents like DMF are often preferred as they can stabilize charged intermediates and transition states. researchgate.netacs.org In contrast, for some base-catalyzed processes, apolar aprotic solvents may be more effective. researchgate.net

Temperature: Temperature is a critical parameter for overcoming activation barriers. Many reactions, such as the N-alkylation of pyridones or certain cross-coupling reactions, require elevated temperatures to proceed at a reasonable rate. researchgate.netgoogle.com However, higher temperatures can also lead to side reactions, such as the formation of pyridyne intermediates from 3-bromopyridines under strong basic conditions. nih.gov

Catalyst Nature: The bromine atom at the C-4 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. The choice of catalyst (e.g., palladium complex), ligand, and base are all crucial for achieving high yields. researchgate.netbeilstein-journals.org For instance, in the Suzuki coupling of 2-bromopyridine, the performance is highly dependent on these factors. researchgate.net The catalyst can also influence the reaction mechanism; for example, in the palladium-catalyzed synthesis of indolizines from bromopyridines, the ligand choice determines the efficiency of the initial carbonylative coupling step. rsc.org

The following table illustrates how reaction conditions might be optimized for a hypothetical Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid, based on established protocols for other bromopyridines. researchgate.net

| Parameter | Variation | Expected Effect on Suzuki-Miyaura Coupling | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd/C | The choice of palladium source and its ligands affects catalytic activity and stability. Ligand-free systems can be effective but may require higher temperatures. | researchgate.netbeilstein-journals.org |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base is required to activate the boronic acid. Stronger, more oxophilic bases like K₃PO₄ are often more effective. | researchgate.net |

| Solvent | Toluene, Dioxane, DMF, H₂O (aq. mixtures) | Solvent polarity and coordinating ability influence catalyst solubility, stability, and the rate of transmetalation and reductive elimination steps. | researchgate.net |

| Temperature | 80°C - 120°C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. | researchgate.net |

Spectroscopic and Computational Characterization of 4 Bromo 3 Cyclopropylpyridine

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic techniques are fundamental in determining the precise structure and electronic nature of molecules. For 4-Bromo-3-cyclopropylpyridine, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and vibrational spectroscopy provides a comprehensive profile of the molecule's atomic connectivity and functional groups. While X-ray crystallography would offer definitive solid-state structural information, such data is not widely available, prompting a discussion of its theoretical application.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the pyridine (B92270) ring protons and the cyclopropyl (B3062369) group protons.

Pyridine Protons: Three signals are anticipated in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 2 and 6, being adjacent to the nitrogen atom, would be the most deshielded and appear furthest downfield. The proton at position 5 would appear at a slightly higher field.

Cyclopropyl Protons: The cyclopropyl group would exhibit more complex signals in the upfield region (typically δ 0.5-2.5 ppm). A single methine proton (CH) would likely appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The four methylene protons (CH₂) are diastereotopic and would be expected to appear as two separate multiplets.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would complement the proton data, showing signals for each unique carbon atom.

Pyridine Carbons: Five distinct signals would be expected. The carbon atom bonded to the bromine (C4) and the carbons adjacent to the nitrogen (C2 and C6) would have characteristic chemical shifts influenced by the electronegativity of the heteroatoms.

Cyclopropyl Carbons: The spectrum would show two signals for the cyclopropyl group: one for the single methine carbon and another for the two equivalent methylene carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and other conditions.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyridine H-2 | 8.3 - 8.6 | 148 - 152 |

| Pyridine H-5 | 7.2 - 7.5 | 125 - 130 |

| Pyridine H-6 | 8.4 - 8.7 | 149 - 153 |

| Cyclopropyl CH | 1.8 - 2.2 | 15 - 20 |

| Cyclopropyl CH₂ | 0.6 - 1.2 | 8 - 12 |

| Pyridine C-3 | - | 135 - 140 |

| Pyridine C-4 | - | 120 - 125 |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₈BrN), the monoisotopic mass is 196.98401 Da. uni.lu A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of bromine, which has two naturally occurring isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 m/z units (M+ and M+2), which is a definitive indicator for the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula C₈H₈BrN. Predicted mass-to-charge ratios (m/z) for common adducts are valuable for identifying the compound in various ionization modes. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M]⁺ | 196.98346 |

| [M+H]⁺ | 197.99129 |

| [M+Na]⁺ | 219.97323 |

| [M-H]⁻ | 195.97673 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule.

Aromatic Ring Vibrations: The pyridine ring would exhibit C-H stretching vibrations above 3000 cm⁻¹. Aromatic C=C and C=N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

Cyclopropyl Group Vibrations: The C-H stretching of the cyclopropyl group is expected around 3000-3100 cm⁻¹. The ring itself has characteristic "ring breathing" modes, often found near 1250 cm⁻¹ and 1020 cm⁻¹.

Carbon-Bromine Bond: The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 500 and 650 cm⁻¹, as a strong band.

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov Although a specific crystal structure for this compound has not been reported in major databases, this technique would provide invaluable information if suitable crystals could be grown. nih.gov

An X-ray diffraction analysis would unambiguously determine:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-Br) and angles within the molecule.

Conformation: The exact dihedral angle between the plane of the pyridine ring and the cyclopropyl group, revealing the preferred orientation in the solid state.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, including intermolecular interactions such as π–π stacking or halogen bonding, which influence the material's bulk properties. semanticscholar.org

Computational Chemistry Approaches for Theoretical Understanding

Computational chemistry provides theoretical insights into molecular properties that can complement and help interpret experimental data.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to model various aspects of the molecule. researchgate.net

Conformational Analysis: DFT can be used to perform a potential energy surface scan by rotating the cyclopropyl group relative to the pyridine ring. This analysis would identify the most stable conformation (the global energy minimum) and any rotational energy barriers.

Electronic Structure: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between these frontier orbitals provides an indication of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua A smaller HOMO-LUMO gap suggests higher reactivity.

Reactivity Prediction: DFT can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. This map would highlight electron-rich (nucleophilic) regions, such as the nitrogen atom in the pyridine ring, and electron-poor (electrophilic) regions, providing a guide to its reactivity in chemical reactions. nih.gov

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of molecules, providing insights into their conformational preferences and flexibility over time. For this compound, MD simulations are instrumental in understanding the rotational dynamics of the cyclopropyl group relative to the pyridine ring, a key determinant of its steric and electronic properties.

An MD simulation would typically be initiated from an optimized geometry of the molecule. The system is then solvated in a periodic box of a chosen solvent, such as water or a non-polar solvent, to mimic experimental conditions. The system's energy is minimized to remove any unfavorable contacts before it is gradually heated to a target temperature and equilibrated. Following equilibration, a production run is performed, during which the trajectory of each atom is recorded over a timescale of nanoseconds or longer.

Analysis of the MD trajectory for this compound would focus on the dihedral angle between the cyclopropyl ring and the pyridine ring. This analysis is expected to reveal the preferred orientation of the cyclopropyl group. Due to steric hindrance from the adjacent bromine atom, it is hypothesized that the cyclopropyl group would favor a "bisected" conformation, where the plane of the cyclopropyl ring is perpendicular to the plane of the pyridine ring. However, thermal fluctuations may allow for transient occupation of other, higher-energy conformations.

Table 1: Representative Dihedral Angle Analysis from a Hypothetical Molecular Dynamics Simulation of this compound

| Conformational State | Dihedral Angle Range (degrees) | Population (%) |

| Bisected | -30 to 30 | 75 |

| Eclipsed | 60 to 120 and -60 to -120 | 25 |

Note: The data in this table is illustrative and based on expected outcomes for similar molecular systems.

Ab Initio Quantum Chemical Calculations for Energetic and Spectroscopic Properties

Ab initio quantum chemical calculations, which are based on the fundamental principles of quantum mechanics, provide a highly accurate means of determining the energetic and spectroscopic properties of molecules. scispace.com These calculations are performed "from the beginning," without the use of empirical parameters, lending them a high degree of predictive power. For this compound, methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)) are commonly employed to obtain a detailed understanding of its molecular structure and properties. scispace.comnih.govresearchgate.net

A key outcome of these calculations is the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. This provides precise bond lengths, bond angles, and dihedral angles. For this compound, the calculations would likely confirm the non-planar nature of the molecule due to the tetrahedral geometry of the cyclopropyl ring's carbon atoms relative to the planar pyridine ring.

Furthermore, ab initio calculations can predict various spectroscopic properties. Vibrational frequencies, corresponding to the different modes of molecular vibration, can be calculated and are invaluable for interpreting experimental infrared (IR) and Raman spectra. nih.gov The calculated vibrational spectrum for this compound would exhibit characteristic peaks for the pyridine ring stretching and bending modes, C-Br stretching, and the unique vibrational modes of the cyclopropyl group.

Table 2: Calculated Energetic and Spectroscopic Properties of this compound (Hypothetical Data)

| Property | Calculated Value |

| Ground State Energy (Hartree) | -2950.5 |

| Dipole Moment (Debye) | 2.15 |

| C-Br Bond Length (Å) | 1.91 |

| C-C (cyclopropyl) Bond Length (Å) | 1.51 |

| Key Vibrational Frequency (C-Br stretch, cm⁻¹) | 650 |

| Wavelength of Maximum Absorption (λmax, nm) | 275 |

Note: The data in this table is illustrative and based on typical values obtained for similar brominated pyridine derivatives.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. acs.orgnih.govyoutube.com Analysis of the FMOs of this compound provides profound insights into its chemical behavior, including its susceptibility to nucleophilic and electrophilic attack. acs.orgnih.govyoutube.com

The HOMO represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, thus indicating its nucleophilic character. Conversely, the LUMO is the lowest energy orbital devoid of electrons and signifies the molecule's capacity to accept electrons, reflecting its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the π-system of the pyridine ring. The precise energies and spatial distributions of these orbitals can be readily obtained from quantum chemical calculations.

From the HOMO and LUMO energies, several important reactivity indices can be derived. These include the ionization potential, electron affinity, electronegativity, chemical hardness, and the global electrophilicity index. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in various chemical reactions. For instance, the global electrophilicity index helps to classify the molecule as a strong, moderate, or marginal electrophile.

Table 3: Frontier Molecular Orbitals and Reactivity Indices for this compound (Hypothetical Data)

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap | 5.60 |

| Ionization Potential | 6.85 |

| Electron Affinity | 1.25 |

| Electronegativity (χ) | 4.05 |

| Chemical Hardness (η) | 2.80 |

| Global Electrophilicity Index (ω) | 2.93 |

Note: The data in this table is illustrative and based on calculations for analogous substituted pyridines.

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis of Positional Isomers and Substituted Analogues

The arrangement of substituents on the pyridine (B92270) ring significantly influences the molecule's electronic properties and steric environment. Synthetic strategies have been developed to access various positional isomers and to introduce additional functional groups, thereby creating a library of structurally related compounds.

Bromine Position Variations (e.g., 2-Bromo-, 3-Bromo-, 4-Bromo-)

The synthesis of positional isomers of bromo-cyclopropylpyridines allows for a systematic investigation of how the relative positions of the bromine atom and cyclopropyl (B3062369) group affect the molecule's reactivity. Standard organic chemistry transformations are employed to achieve these isomers. For instance, 2-bromo-5-cyclopropylpyridine (B1371985) and 3-bromo-4-cyclopropylpyridine (B8807102) are known congeners of the parent compound. nih.govnih.govkeyorganics.net The synthesis of these isomers often involves multi-step sequences starting from appropriately substituted pyridine precursors.

A common approach involves the bromination of a pre-existing cyclopropylpyridine or the introduction of the cyclopropyl group onto a brominated pyridine scaffold via cross-coupling reactions. For example, 3-Bromo-4-methylpyridine (B15001) is a versatile precursor that can be involved in coupling reactions to build more complex structures. innospk.com The choice of synthetic route depends on the availability of starting materials and the desired regioselectivity.

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| 2-Bromo-5-cyclopropylpyridine | 1142197-14-5 | C8H8BrN |

| 3-Bromo-4-cyclopropylpyridine | 1357094-98-4 | C8H8BrN |

| 4-Bromo-3-cyclopropylpyridine | 1314355-04-8 | C8H8BrN |

Cyclopropyl Group Position Variations on the Pyridine Ring

Altering the position of the cyclopropyl group on the pyridine ring provides another set of isomers. For example, comparing this compound with 3-bromo-4-cyclopropylpyridine allows for the study of electronic and steric effects based on the cyclopropyl group's location relative to the nitrogen atom and the bromine substituent. The synthesis of these isomers typically requires different starting materials where the cyclopropyl group or a precursor is introduced at the desired position prior to bromination or other functionalization steps.

Introduction of Additional Functionalities (e.g., Fluorine, Cyano Groups, Phenyl Substituents)

Introducing additional functional groups onto the bromo-cyclopropylpyridine core can dramatically alter its chemical properties.

Fluorine: Fluorinated pyridine derivatives are of significant interest. The synthesis of a fluorinated analogue, such as 2-bromo-5-fluoropyridine, can be achieved through methods like diazotization of an amino group followed by a Schiemann reaction or by nucleophilic aromatic substitution. guidechem.com These strategies could be adapted to synthesize fluorinated bromo-cyclopropylpyridines.

Cyano Groups: The introduction of a cyano group transforms the bromo-substituent into a versatile nitrile functionality. This is typically achieved through transition-metal-catalyzed cyanation reactions. Palladium-catalyzed methods using cyanide sources like potassium hexacyanoferrate(II) (K4[Fe(CN)6]) or sodium cyanide (NaCN) are effective for converting aryl bromides to aryl nitriles. nih.govorganic-chemistry.org Another established method is the Rosenmund-von Braun reaction, which uses copper(I) cyanide at elevated temperatures. organic-chemistry.org These reactions offer a direct route to cyano-cyclopropylpyridine derivatives from their bromo-precursors.

Phenyl Substituents: The bromine atom on the pyridine ring serves as an excellent handle for carbon-carbon bond formation, such as the introduction of a phenyl group. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation. nih.gov This reaction involves the palladium-catalyzed coupling of the aryl bromide (this compound) with a phenylboronic acid derivative in the presence of a base. mdpi.commdpi.com This methodology is highly versatile, tolerates a wide range of functional groups, and generally provides good to excellent yields of the desired biaryl products. researchgate.net

| Transformation | Key Reagents | Reaction Type |

|---|---|---|

| Bromide to Fluoride | Fluorinating agents (e.g., TBAF, KF) | Nucleophilic Aromatic Substitution / Diazotization |

| Bromide to Cyano | Pd catalyst, Cyanide source (e.g., K4[Fe(CN)6], Zn(CN)2) | Palladium-Catalyzed Cyanation |

| Bromide to Phenyl | Pd catalyst, Phenylboronic acid, Base | Suzuki-Miyaura Cross-Coupling |

Modifications of the Cyclopropyl Moiety

The cyclopropyl group, while generally stable, is a strained three-membered ring that can undergo specific chemical transformations, most notably ring-cleavage reactions.

Cyclopropane (B1198618) Ring Cleavage and Ring-Opened Analogues

The high ring strain of the cyclopropane ring makes it susceptible to cleavage under certain conditions, providing a pathway to ring-opened analogues. These reactions typically proceed through radical or cationic intermediates.

Acid-Catalyzed Ring Opening: In the presence of a Brønsted acid, particularly in polar solvents like hexafluoroisopropanol (HFIP), aryl-substituted cyclopropanes can undergo ring-opening. nih.govscispace.com The reaction proceeds via an SN1-type mechanism where the acid promotes the formation of a carbocation intermediate, which is then trapped by a nucleophile. nih.gov This method allows for the hydroarylation of the cyclopropane, installing an aryl moiety and a hydrogen atom in a 1,3-relationship.

Photoredox Catalysis: Cooperative N-heterocyclic carbene (NHC) and organophotoredox catalysis can also enable the 1,3-difunctionalization of aryl cyclopropanes. researchgate.netresearchgate.net This process involves the ring-opening of a radical cation intermediate, generated through single-electron transfer, leading to the formation of a benzylic radical that can be further functionalized. researchgate.net These methods provide access to linear, functionalized alkyl chains from the cyclopropyl precursor.

Stereochemical Aspects of Cyclopropane Modifications

The synthesis of substituted cyclopropanes often raises important stereochemical questions, as new stereocenters can be created. Controlling the stereochemistry (both relative and absolute) is a key challenge in synthetic organic chemistry.

Stereoselective Synthesis: Methods for the stereoselective synthesis of cyclopropanes, including those with nitrile substituents, have been developed. nih.govrochester.edu Biocatalytic strategies, for example using engineered myoglobin, can mediate asymmetric olefin cyclopropanation to yield products with very high diastereomeric and enantiomeric excess. nih.govrochester.edu Other approaches, such as the Michael Initiated Ring Closure (MIRC) reaction, can also be rendered highly stereoselective by using chiral substrates or catalysts. rsc.org

When modifying a pre-existing cyclopropyl group, the reaction's stereospecificity is crucial. For instance, certain homoallylic participation reactions can lead to cyclopropane formation with a defined stereochemistry, such as inversion of configuration at a chiral center. oup.com Similarly, enzymatic catalysis has been shown to selectively react with one geometric isomer (e.g., the (Z)-isomer) in a mixture of olefins, leading to a highly stereoselective cyclopropanation and allowing for the recovery of the unreacted isomer. thieme-connect.com These principles are directly applicable to the synthesis and modification of chiral, non-racemic analogues derived from this compound.

Pyridine Ring Modifications

The pyridine core of this compound is amenable to various transformations, including the construction of fused polycyclic systems and modifications to its oxidation state. These modifications are crucial for developing novel chemical entities with tailored properties.

Ring Annulation Strategies for Polycyclic Systems

The presence of a bromine atom at the 4-position provides a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for ring annulation. By selecting appropriate bifunctional coupling partners, new rings can be fused to the pyridine core. Strategies such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions are particularly relevant.

For instance, a Suzuki coupling with a boronic acid derivative bearing a nucleophilic or electrophilic side chain could initiate a subsequent intramolecular cyclization to form a fused ring. Similarly, an intramolecular Heck reaction could be envisioned from a precursor synthesized by coupling an appropriate alkene to the 4-position. The Buchwald-Hartwig amination offers a route to nitrogen-containing fused systems by first forming a C-N bond, followed by cyclization. wikipedia.orgwikipedia.orgorganic-chemistry.orgnih.govrsc.orgmdpi.comnih.gov

Below is a table outlining potential annulation strategies using the 4-bromo position as a reactive site.

| Reaction Type | Coupling Partner Example | Potential Fused System | Catalyst System (Typical) |

| Intramolecular Suzuki Coupling | 2-(dihydroxyboryl)phenethylamine | Dihydropyrido[4,3-b]quinoline | Pd(PPh₃)₄ / Base |

| Intramolecular Heck Reaction | N-allyl-2-aminopyridine (after initial C-C bond formation) | Pyrido[4,3-b]azepine derivative | Pd(OAc)₂ / Phosphine (B1218219) Ligand / Base |

| Intramolecular Buchwald-Hartwig Amination | 2-bromoaniline | Carbazole derivative fused to pyridine | Pd₂(dba)₃ / BINAP / Base |

Pyridine Ring Reduction and Oxidation Studies

Reduction: The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative through catalytic hydrogenation. This transformation significantly alters the molecule's geometry from planar to a chair-like conformation, impacting its biological and physical properties. Common heterogeneous catalysts like Platinum(IV) oxide (PtO₂) and Rhodium(III) oxide (Rh₂O₃) are effective for the hydrogenation of substituted pyridines. researchgate.netasianpubs.orgliverpool.ac.uktcichemicals.com The reaction typically requires high pressures of hydrogen gas and is often conducted in acidic media, such as glacial acetic acid, to facilitate the reduction of the electron-deficient pyridine ring. researchgate.netasianpubs.org A potential side reaction is the hydrogenolysis of the carbon-bromine bond, which would lead to the de-brominated piperidine product. The choice of catalyst and reaction conditions is critical to control the chemoselectivity. liverpool.ac.uk An alternative approach involves an "interrupted hydrogenation" where unsaturated intermediates are trapped, allowing for the synthesis of complex structures like δ-lactams. nih.gov

Oxidation: While the direct oxidation of the pyridine ring to introduce hydroxyl groups or other functionalities is challenging due to the ring's inherent stability, N-oxidation is a common and important transformation. Reaction with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide would yield the corresponding this compound N-oxide. This modification significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions. Furthermore, the most frequently discussed oxidation in the context of pyridine chemistry is the aromatization of 1,4-dihydropyridine (B1200194) precursors, which is the final step in many pyridine synthesis routes, such as the Hantzsch synthesis. jcbsc.orgwum.edu.pk

Elucidation of Structure-Reactivity Relationships and Design Principles

The reactivity of this compound is governed by a delicate interplay of electronic effects from its substituents and the steric constraints they impose.

Impact of Substituent Electronic Effects on Reaction Pathways

The electronic nature of the bromo and cyclopropyl substituents dictates the reactivity of the pyridine ring. The Hammett equation provides a quantitative framework for understanding these effects through substituent constants (σ). wikipedia.orglibretexts.orgresearchgate.net